

# An In-depth Technical Guide to 3,5-Dibromocyclopentene

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-dibromocyclopentene**, including its chemical properties, synthesis, and reactivity. The information is intended for researchers and professionals in the fields of chemistry and drug development.

### **Chemical Identity and Properties**

The IUPAC name for the compound is **3,5-dibromocyclopentene**.[1][2] It is a cyclic polyolefin with the chemical formula  $C_5H_6Br_2$ .[2]

Table 1: Computed Physical and Chemical Properties of 3,5-Dibromocyclopentene



Property	Value	Source	
Molecular Weight	225.91 g/mol	PubChem[1], Cheméo[3]	
IUPAC Standard InChI	InChI=1S/C5H6Br2/c6-4-1-2- 5(7)3-4/h1-2,4-5H,3H2	NIST[2]	
IUPAC Standard InChIKey	AKAJVSSDORNOIX- UHFFFAOYSA-N	NIST[2]	
CAS Registry Number	1890-04-6	NIST[2]	
XLogP3	2.4	PubChem[1]	
Log10 of Water Solubility (mol/L)	-2.75	Cheméo[3]	
Octanol/Water Partition Coefficient (logP)	2.473	Cheméo[3]	
Normal Boiling Point	455.89 K	Cheméo[3]	
Normal Melting Point	273.13 K	Cheméo[3]	
Critical Temperature	698.47 K	Cheméo[3]	
Critical Pressure	5273.90 kPa	Cheméo[3]	
Enthalpy of Vaporization	39.83 kJ/mol	Cheméo[3]	
Enthalpy of Fusion	15.50 kJ/mol	Cheméo[3]	

### **Synthesis of 3,5-Dibromocyclopentene**

A mixture of cis- and trans-**3,5-dibromocyclopentene**s can be synthesized via the bromination of cyclopentene.

Experimental Protocol: Synthesis of a Mixture of cis- and trans-3,5-Dibromocyclopentenes[4]

- Materials:
  - Cyclopentene

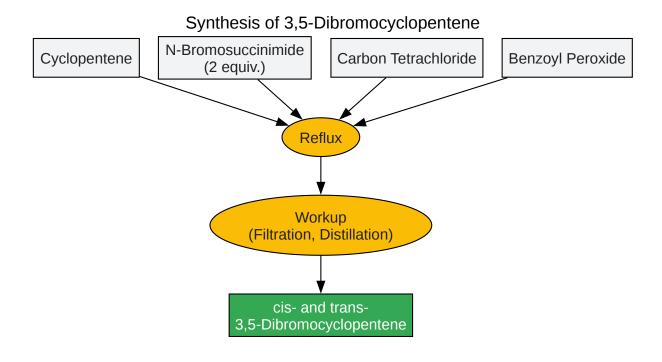


- N-bromosuccinimide (2 molar equivalents)
- Carbon tetrachloride
- Benzoyl peroxide

### Procedure:

- A solution of cyclopentene in carbon tetrachloride is prepared in a flask equipped with a reflux condenser and a dropping funnel.
- Two molar equivalents of N-bromosuccinimide and a small amount of benzoyl peroxide are added to the flask.
- The mixture is heated to reflux.
- The reaction is allowed to proceed until the denser N-bromosuccinimide is replaced by succinimide floating on the surface of the solvent.
- The reaction mixture is cooled, and the succinimide is removed by filtration.
- The carbon tetrachloride is removed by distillation.
- The residue is distilled under reduced pressure to yield a mixture of cis- and trans-3,5dibromocyclopentenes. This synthesis results in a 63% yield.[4]





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Caption: Workflow for the synthesis of **3,5-dibromocyclopentene**.

## Reactivity of 3,5-Dibromocyclopentene

cis- and trans-**3,5-dibromocyclopentene**s undergo allylic rearrangement in their reactions with dimethylamine to form trans-1,2-bis(dimethylamino)-3-cyclopentene.[4]

Experimental Protocol: Reaction of **3,5-Dibromocyclopentene** with Dimethylamine[4]

- Materials:
  - A mixture of cis- and trans-3,5-dibromocyclopentenes
  - · Anhydrous dimethylamine
  - Anhydrous ether
- Procedure:



- A solution of the mixture of cis- and trans-3,5-dibromocyclopentenes in anhydrous ether is prepared in a pressure bottle.
- The solution is cooled, and anhydrous dimethylamine is added.
- The bottle is sealed and shaken at room temperature for a specified period.
- The reaction mixture is treated with an aqueous solution of potassium hydroxide.
- The ether layer is separated, and the aqueous layer is extracted with ether.
- The combined ether extracts are dried over anhydrous potassium carbonate.
- The ether is removed by distillation, and the residue is distilled under reduced pressure to yield trans-1,2-bis(dimethylamino)-3-cyclopentene. This reaction proceeds with a 65-67% yield.[4]

# Reaction of 3,5-Dibromocyclopentene with Dimethylamine cis- and trans3,5-Dibromocyclopentene Dimethylamine Anhydrous Ether Aqueous Workup and Extraction trans-1,2-bis(dimethylamino)3-cyclopentene

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Caption: Workflow for the reaction of **3,5-dibromocyclopentene**.



The identity of the product, trans-1,2-bis(dimethylamino)-3-cyclopentene, was confirmed through catalytic reduction to trans-1,2-bis(dimethylamino)-cyclopentane and comparison with a sample prepared by an independent synthesis.[4]

Table 2: Physical Constants of Products and Derivatives[4]

Compound	Boiling Point (°C at mm Hg)	Melting Point of Picrate (°C)	Melting Point of Dipicrylsulfonate (°C)
trans-1,2- bis(dimethylamino)-3- cyclopentene (from cis- and trans-3,5- dibromocyclopentenes )	67-68 (11)	164.5-165.5	215.5-216 (dec.)
trans-1,2- bis(dimethylamino)cyc lopentane (from catalytic reduction)	71-72 (9)	214-215 (dec.)	-
trans-1,2- bis(dimethylamino)cyc lopentane (independent synthesis)	66-67 (8)	214.5-215 (dec.)	-

# **Applications in Drug Development**

While specific applications of **3,5-dibromocyclopentene** in drug development are not extensively documented in the provided search results, its chemical structure and reactivity suggest potential as a building block in the synthesis of more complex molecules. Halogenated organic compounds are frequently used as intermediates in the synthesis of pharmaceutical agents. The presence of two bromine atoms in **3,5-dibromocyclopentene** offers two reactive sites for further functionalization, allowing for the construction of diverse molecular scaffolds. The cyclopentene ring is also a common motif in various biologically active compounds. The



development of three-dimensional building blocks for fragment-based drug discovery often involves the synthesis of novel scaffolds that can be elaborated into potent drug candidates.[5]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dibromocyclopentene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15205567#3-5-dibromocyclopentene-iupac-name]

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